N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide
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Overview
Description
N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with ethyl chloroacetate to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone intermediate with benzoyl chloride to yield the target compound. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide
- N-[(2Z)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide
Uniqueness
N-[(2Z)-5-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H18BrN3O3S |
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Molecular Weight |
508.4 g/mol |
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C24H18BrN3O3S/c25-17-11-13-18(14-12-17)26-21(29)15-20-23(31)28(19-9-5-2-6-10-19)24(32-20)27-22(30)16-7-3-1-4-8-16/h1-14,20H,15H2,(H,26,29) |
InChI Key |
NHNVGGXQOVRQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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